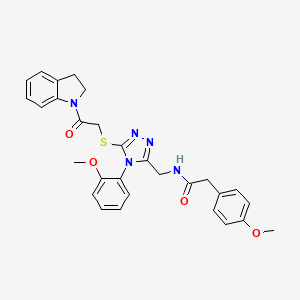![molecular formula C25H29N5OS B2761119 2-Ethyl-5-((4-ethylphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898366-59-1](/img/structure/B2761119.png)
2-Ethyl-5-((4-ethylphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves a multi-step protocol . For instance, the synthesis of a related compound, 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was achieved in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H and 13C NMR experiments .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques. High-resolution mass spectrometry (HRMS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) are commonly used . The presence of specific functional groups and the overall molecular geometry can be inferred from these data.Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and depend on the reaction conditions. The compound’s reactivity could be influenced by the presence of the piperazine ring and the thiazolo[3,2-b][1,2,4]triazol ring .科学的研究の応用
Microwave-assisted Synthesis and Biological Activities
Researchers have developed methods for the synthesis of compounds containing thiazole, triazole, and oxadiazole nuclei through microwave-assisted synthesis. These compounds, including derivatives of thiazolo[3,2-b][1,2,4]triazoles, have been evaluated for antimicrobial, antilipase, and antiurease activities. Some of these synthesized compounds demonstrated good to moderate antimicrobial activity against various microorganisms, and specific derivatives exhibited notable antiurease and antilipase activities (Başoğlu et al., 2013).
Antimicrobial Agents from Thiazolidinone Derivatives
Thiazolidinone derivatives, synthesized from key intermediates and evaluated against a range of bacterial and fungal strains, show the potential of these compounds as antimicrobial agents. The research into these derivatives highlights their potential utility in combating microbial infections (Patel, Kumari, & Patel, 2012).
Anti-Inflammatory Activity of Thiazolo-triazoles
The synthesis and evaluation of anti-inflammatory activities of thiazolo[3,2-b]-1,2,4-triazole derivatives have been explored, indicating their potential for developing new anti-inflammatory drugs. Some derivatives have shown promising anti-inflammatory activities, pointing towards their therapeutic potential (Tozkoparan et al., 1999).
Protective Effects Against Oxidative Stress
Studies on certain thiazolo[3,2-b]-1,2,4-triazole derivatives have investigated their protective effects against ethanol-induced oxidative stress in mice, suggesting the antioxidant potential of these compounds. This research offers insights into the development of compounds that can mitigate oxidative stress-related damage in biological systems (Aktay, Tozkoparan, & Ertan, 2005).
Anticancer and Enzyme Inhibition Activities
Molecular studies have also been conducted on thiazolo-triazole derivatives, including their docking studies and enzyme inhibition activities, highlighting their potential as anticancer agents and enzyme inhibitors. This research demonstrates the utility of these compounds in targeted cancer therapies and as tools for studying biological processes (Karayel, 2021).
特性
IUPAC Name |
2-ethyl-5-[(4-ethylphenyl)-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5OS/c1-3-18-10-12-19(13-11-18)22(23-24(31)30-25(32-23)26-21(4-2)27-30)29-16-14-28(15-17-29)20-8-6-5-7-9-20/h5-13,22,31H,3-4,14-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRLCHRYJLJSQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)CC)S2)O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

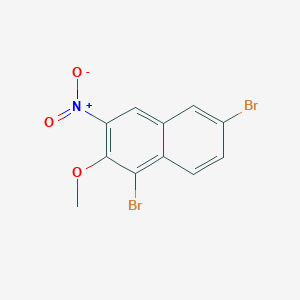
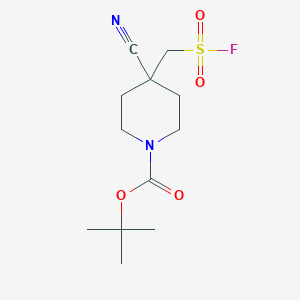
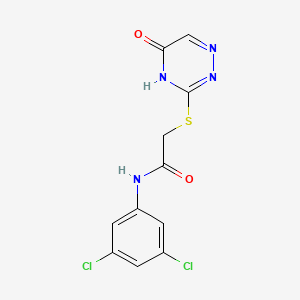



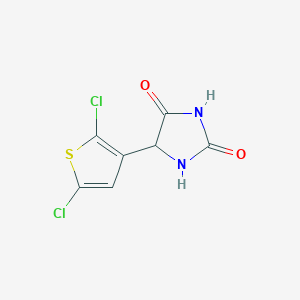
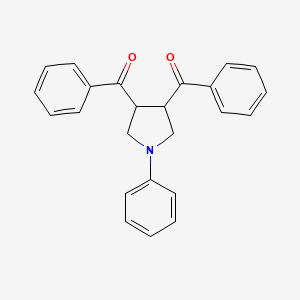
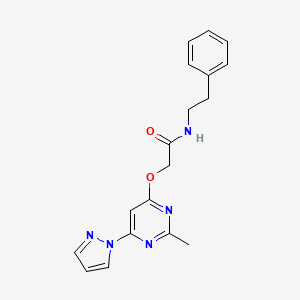

![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2761055.png)

